molecular formula C17H14BrFN2OS B2676240 (3-bromophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851865-11-7

(3-bromophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2676240
CAS No.: 851865-11-7
M. Wt: 393.27
InChI Key: OZYVAJNUGRJSMA-UHFFFAOYSA-N
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Description

This compound belongs to the methanone class, featuring a 4,5-dihydroimidazole core linked to a 3-bromophenyl group and a 3-fluorobenzylthio substituent. The structure combines halogenated aromatic rings (bromo and fluoro) with a sulfur-containing side chain, which may influence its electronic properties and biological activity. For example, a closely related furyl-substituted analog (5-bromo-2-furyl variant) has a molecular formula of C₁₅H₁₂BrFN₂O₂S, an average mass of 383.235 Da, and a ChemSpider ID of 2809098 . Substitutions at the phenyl or benzyl positions significantly alter physicochemical properties, as seen in other analogs (discussed below).

Properties

IUPAC Name

(3-bromophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFN2OS/c18-14-5-2-4-13(10-14)16(22)21-8-7-20-17(21)23-11-12-3-1-6-15(19)9-12/h1-6,9-10H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYVAJNUGRJSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-bromophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that features a unique combination of functional groups, including a bromophenyl moiety and a thioether linked to an imidazole derivative. This structural diversity suggests potential biological activities that are of interest in medicinal chemistry.

Molecular Structure and Properties

The molecular formula of the compound is C15H14BrFN2OSC_{15}H_{14}BrFN_2OS, with a molecular weight of approximately 375.27 g/mol. The presence of halogen substituents (bromine and fluorine) can enhance the lipophilicity and bioactivity of the compound, making it a candidate for various pharmacological applications.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. The imidazole ring can coordinate with metal ions, while the bromophenyl and fluorobenzylthio groups may engage in hydrogen bonding and π-π stacking interactions, influencing enzyme activity or receptor binding.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities, including:

  • Antitumor Activity : Compounds bearing imidazole rings have been reported to show significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives with similar functionalities have demonstrated IC50 values in the low micromolar range against human cancer cells .
  • Antimicrobial Properties : The presence of thioether groups in related compounds has been associated with enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
  • Enzyme Inhibition : Imidazole derivatives are known to inhibit specific enzymes, such as lipoxygenases, which play a role in inflammatory processes. This inhibition can lead to reduced inflammation and associated symptoms .

Case Studies and Research Findings

  • Antitumor Activity : A study on thiazole-bearing compounds revealed that structural modifications could significantly enhance their cytotoxic potential. For example, substituents on the phenyl ring were crucial for activity against Jurkat cells (IC50 = 1.61 µg/mL) . Similar structure-activity relationships (SAR) could be explored for the target compound.
  • Antimicrobial Testing : In another investigation, thiazole derivatives were synthesized and tested for their antibacterial efficacy. Compounds showed promising results against multiple bacterial strains, indicating that the thioether functionality might contribute to their mode of action .
  • Enzyme Interaction Studies : Molecular dynamics simulations have been employed to study the interactions between imidazole derivatives and target proteins, revealing that hydrophobic contacts play a significant role in binding affinity .

Comparative Analysis

The following table summarizes the biological activities of similar compounds:

Compound NameStructure FeaturesBiological ActivityIC50 (µg/mL)
Compound AThiazole + phenylAntitumor1.61
Compound BImidazole + thiolAntimicrobial10–30
Compound CImidazole + halogenEnzyme Inhibition<5

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compound A : (5-Bromo-2-furyl){2-[(3-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone
  • Key Differences : Replaces the 3-bromophenyl group with a 5-bromo-2-furyl moiety.
  • This compound has a slightly lower molecular mass (383.235 Da) due to the oxygen atom in the furan ring .
Compound B : (3-Bromophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
  • Key Differences : Substitutes the 3-fluorobenzylthio group with a 3-methylbenzylthio group.

Modifications to the Heterocyclic Core

Compound C : 4-{[Cis-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl]carbonyl}morpholine (2a)
  • Key Differences : Replaces the benzylthio and bromophenyl groups with tris(4-methoxyphenyl) substituents and adds a morpholine ring.
  • Impact : The tris-methoxy groups increase steric bulk and electron-donating capacity, while the morpholine enhances solubility. However, the synthesis yield is lower (40% ) compared to other derivatives .
Compound D : (4-Methylpiperidin-1-yl)(cis-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl)methanone (2d)
  • Key Differences : Features a 4-methylpiperidinyl group instead of benzylthio.
  • Impact : The methylpiperidine moiety improves synthetic efficiency, yielding 75% due to reduced steric hindrance .

Sulfur-Containing Side Chain Variations

Compound E : 2-[(6-Methyl-1H-benzimidazol-2-yl)sulfanyl]-1-morpholin-4-ylpropan-1-one
  • Key Differences : Replaces the dihydroimidazole core with a benzimidazole system and modifies the sulfanyl side chain.

Data Table: Key Properties of Compared Compounds

Compound ID Structure Highlights Molecular Formula Average Mass (Da) Synthesis Yield Key Spectral Data (NMR/HRMS)
Target 3-Bromophenyl, 3-fluorobenzylthio (Inferred) C₁₇H₁₃BrFN₂OS ~418.2 N/A N/A
A 5-Bromo-2-furyl, 3-fluorobenzylthio C₁₅H₁₂BrFN₂O₂S 383.235 N/A ChemSpider ID: 2809098
B 3-Bromophenyl, 3-methylbenzylthio C₁₈H₁₆BrN₂OS ~403.3 N/A N/A
C Tris(4-methoxyphenyl), morpholine C₃₄H₃₄N₄O₅ 602.65 40% δH 3.72 (OCH₃), δC 168.2 (C=O)
D Tris(4-methoxyphenyl), 4-methylpiperidinyl C₃₄H₃₆N₄O₄ 588.67 75% δH 1.32 (CH₃), HRMS m/z 589.2812

Research Findings and Implications

  • Electronic Effects : Fluorine and bromine substituents enhance electrophilicity, which may improve binding to biological targets (e.g., enzymes or receptors) compared to methyl or methoxy groups .
  • Synthetic Efficiency : Compounds with bulkier substituents (e.g., tris(4-methoxyphenyl)) show lower yields (37–42% ) due to steric challenges, while smaller groups (e.g., 4-methylpiperidinyl) achieve higher yields (75% ) .
  • Spectral Confirmation : NMR data for analogs (e.g., δH 3.72 for methoxy groups in Compound C) validate structural assignments, suggesting similar methodologies could confirm the target compound’s structure .

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